

2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid
Cat. No.:	B1471040

[Get Quote](#)

An In-Depth Technical Guide to **2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic Acid**

Introduction

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid, identified by the CAS Number 1067228-89-0, is a specialized organoboron compound that has garnered significant interest within the fields of organic synthesis and medicinal chemistry.^{[1][2]} Its unique structure, featuring a methoxy group and two electron-withdrawing trifluoromethyl (CF₃) groups on the phenyl ring, imparts distinct reactivity and properties. These trifluoromethyl groups enhance both the reactivity and stability of the boronic acid, making it a valuable reagent.^[3]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It will delve into the compound's physicochemical properties, its critical role in modern synthetic methodologies, a detailed look at its mechanistic action in the renowned Suzuki-Miyaura cross-coupling reaction, and essential guidelines for its safe handling and storage.

Physicochemical Properties and Specifications

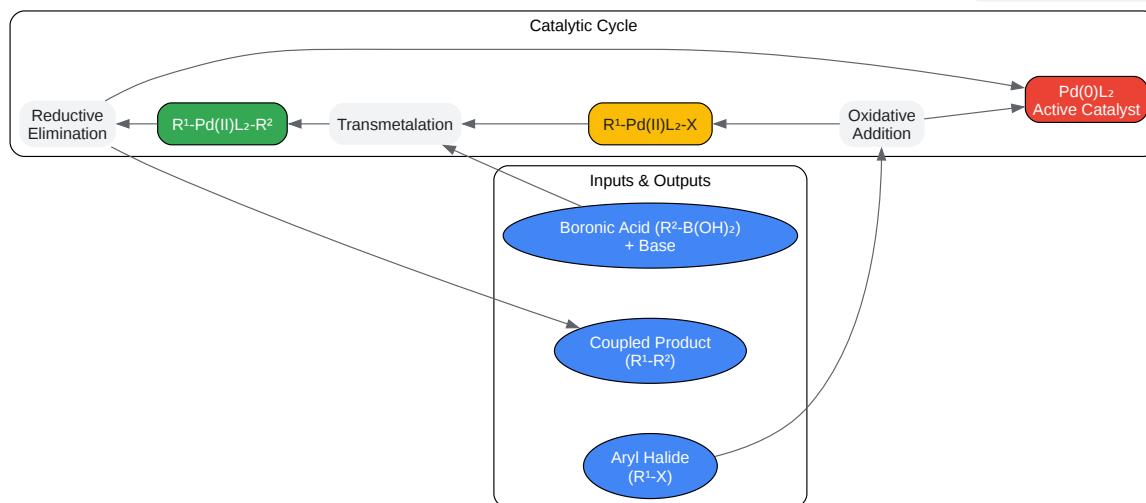
The utility of any chemical reagent begins with a clear understanding of its physical and chemical characteristics. The data for **2-methoxy-4,6-bis(trifluoromethyl)phenylboronic**

acid is summarized below. Proper storage, typically at 2-8°C under an inert gas, is crucial to maintain its stability and reactivity.[3]

Property	Value	Source
CAS Number	1067228-89-0	[1][2]
Molecular Formula	C ₉ H ₇ BF ₆ O ₃	[3][4]
Molecular Weight	287.95 g/mol	[3][4]
Appearance	White powder	[2]
Purity	Typically ≥95-99%	[2][4]
Storage	2-8°C, under inert gas	[3]

Mechanism of Action: The Suzuki-Miyaura Cross-Coupling

The primary application of **2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid** is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds, particularly for creating biaryl compounds which are common skeletons in pharmaceuticals and functional materials.[5][6]


The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][7]

- Oxidative Addition: The cycle begins with a palladium(0) complex, which reacts with an organic halide (R¹-X). The palladium atom inserts itself into the carbon-halide bond, oxidizing from Pd(0) to a Pd(II) state and forming a new complex.[5][8] The reactivity order for the halide is typically I > Br > OTf >> Cl.[6]
- Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium(II) complex. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄). The base converts the boronic acid into a more

nucleophilic boronate species ($-\text{B}(\text{OR})_3^-$), which facilitates the transfer of the 2-methoxy-4,6-bis(trifluoromethyl)phenyl group to the palladium center, displacing the halide.[5][9]

- Reductive Elimination: In the final step, the two organic groups (R^1 and the phenyl group from the boronic acid) on the palladium(II) complex are coupled together, forming a new C-C bond. This action simultaneously reduces the palladium from Pd(II) back to its Pd(0) state, thus regenerating the active catalyst, which can then re-enter the catalytic cycle.[5][7][8]

Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

[Click to download full resolution via product page](#)

Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Application in Synthesis: A Practical Protocol

The unique electronic properties conferred by the two trifluoromethyl groups make this boronic acid an excellent coupling partner for constructing complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. The protocol below provides a representative, generalized procedure for a Suzuki-Miyaura cross-coupling reaction.

Objective: To couple **2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid** with an aryl bromide.

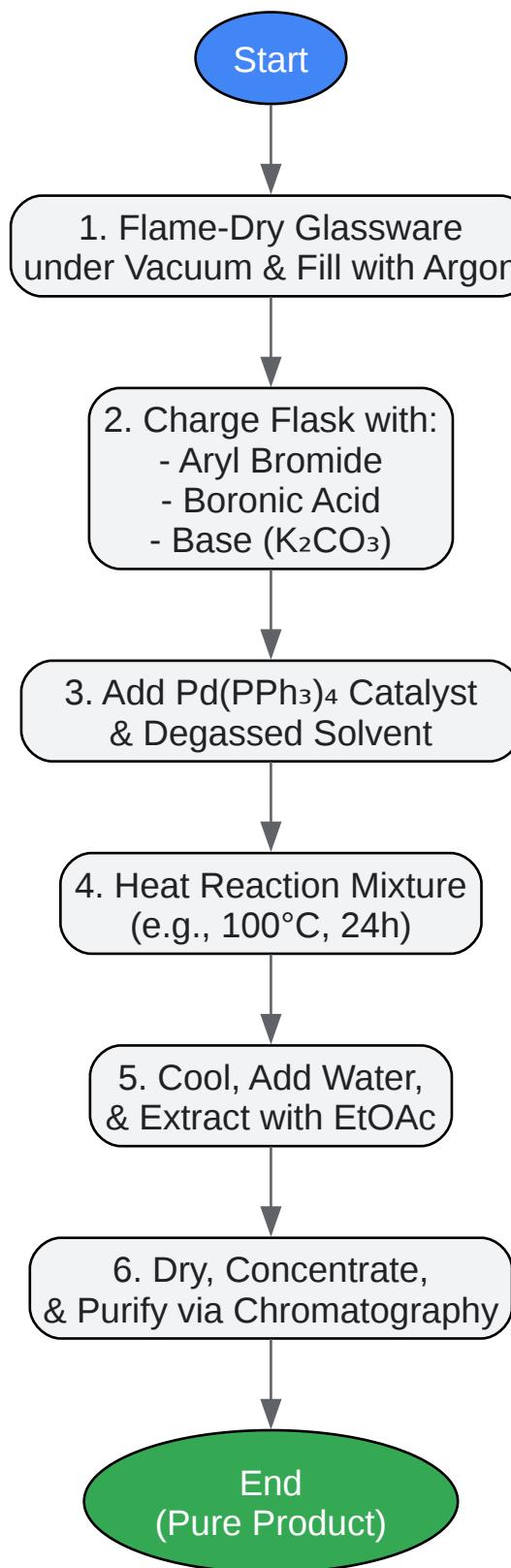
Materials:

- Aryl bromide (1.0 equiv)
- **2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid** (1.2 - 1.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 equiv)
- Base (e.g., K_2CO_3 , 2.0 equiv)
- Solvent (e.g., deoxygenated 1,4-dioxane/water mixture, 4:1)
- Round-bottom flask with stir bar
- Condenser and rubber septum
- Inert gas supply (Argon or Nitrogen)

Experimental Workflow:

- Apparatus Setup:
 - Place a magnetic stir bar into a round-bottom flask and fit it with a condenser.
 - Flame-dry the entire apparatus under a high vacuum and then allow it to cool to room temperature under a positive pressure of an inert gas (e.g., Argon).

- Charging Reagents:


- Under the inert atmosphere, charge the flask with the aryl bromide (1.0 equiv), **2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid** (1.5 equiv), and potassium carbonate (K_2CO_3 , 2.0 equiv).
- Briefly evacuate and backfill the flask with argon three times.
- Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) ($Pd(PPh_3)_4$, 0.05 equiv).

- Reaction Execution:

- Add the deoxygenated solvent mixture (e.g., 1,4-dioxane and water) via syringe.
- Stir the resulting solution at an elevated temperature (e.g., 90-100 °C) for a specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.^[5]

- Work-up and Purification:

- Once the reaction is complete, cool the mixture to room temperature.
- Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate ($EtOAc$).
- Combine the organic layers, dry over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure.
- Purify the crude product using column chromatography to yield the desired biaryl compound.

[Click to download full resolution via product page](#)

Fig. 2: Experimental workflow for a typical Suzuki coupling.

Safety, Handling, and Storage

As with all laboratory chemicals, **2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid** requires careful handling to ensure personnel safety. The following guidelines are based on standard safety data sheets for boronic acids.[\[10\]](#)[\[11\]](#)

- Handling:
 - Use only in a well-ventilated area, such as a chemical fume hood.[\[10\]](#)
 - Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[\[10\]](#)
 - Avoid inhalation of dust or vapors.[\[10\]](#)[\[12\]](#)
 - Avoid contact with skin and eyes.[\[12\]](#) Wash hands thoroughly after handling.[\[10\]](#)
- Storage:
 - Keep the container tightly closed in a dry and well-ventilated place.[\[12\]](#)
 - Store at the recommended temperature of 2-8°C.
 - The compound may be moisture-sensitive; storage under an inert gas like argon is recommended to preserve its integrity.
- First Aid Measures:
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[\[10\]](#)[\[12\]](#)
 - Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[\[10\]](#)[\[12\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[\[10\]](#)[\[12\]](#)

- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid | 1067228-89-0 [amp.chemicalbook.com]
- 2. (2-methoxy-4,6-bis(trifluoromethyl)phenyl)boronic acid, CasNo.1067228-89-0 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. (2-Methoxy-4,6-bis(trifluoromethyl)phenyl)boronic acid [myskinrecipes.com]
- 4. (2-Methoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid 95% | AChemBlock [achemblock.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. fishersci.com [fishersci.com]
- 11. angenechemical.com [angenechemical.com]
- 12. combi-blocks.com [combi-blocks.com]
- To cite this document: BenchChem. [2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1471040#2-methoxy-4-6-bis-trifluoromethyl-phenylboronic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com